3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline
Overview
Description
3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline is an organic compound with the molecular formula C16H20N4 It features a pyridazine ring substituted with an azepane group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine ring.
Attachment of the Aniline Moiety: The aniline moiety can be attached through a coupling reaction, such as a Buchwald-Hartwig amination, where an aniline derivative reacts with the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridazine rings.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is investigated for its properties in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline involves its interaction with specific molecular targets. The azepane group can interact with biological receptors, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[6-(Piperidin-1-yl)pyridazin-3-yl]aniline: Similar structure but with a piperidine ring instead of an azepane ring.
3-[6-(Morpholin-1-yl)pyridazin-3-yl]aniline: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridazin-3-yl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXCCGHYVCXZMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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